molecular formula C17H16N2O3 B1276576 (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 1161-23-5

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B1276576
CAS No.: 1161-23-5
M. Wt: 296.32 g/mol
InChI Key: QIJHFXFAZCYBGP-LFYBBSHMSA-N
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Description

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(11-7-14)19(21)22/h3-12H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJHFXFAZCYBGP-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161-23-5
Record name NSC166436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure comprising a dimethylamino group and a nitro group. Chalcones have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific chalcone, summarizing key findings from various studies.

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 1161-23-5
  • IUPAC Name : (E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Anticancer Activity : This compound has shown potential in inducing apoptosis in cancer cells by targeting specific molecular pathways. Studies indicate that it may inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/AKT .
  • Antimicrobial Properties : The chalcone structure allows for interactions with bacterial membranes and essential enzymes, potentially leading to bacterial cell death. Research has indicated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria.

Biological Activity Data

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerHCT116 (colon cancer)26.0
AnticancerPC-3 (prostate cancer)7.9
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.5

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HCT116 and PC-3. The compound demonstrated significant cytotoxicity with IC50 values of 26.0 µM against HCT116 and 7.9 µM against PC-3 cells. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this chalcone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesActivity Type
(2E)-3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneHydroxy group instead of dimethylaminoModerate anticancer activity
(2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMethoxy group instead of dimethylaminoLower antimicrobial activity
(2E)-3-(4-aminophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneAmino group instead of dimethylaminoSimilar anticancer properties

The presence of the dimethylamino group in this compound enhances its electronic properties, making it more reactive compared to similar compounds without this substituent .

Preparation Methods

Reaction Overview

The predominant synthetic route to (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one involves the base-catalyzed condensation between 4-(dimethylamino)benzaldehyde and 4-nitroacetophenone. This reaction forms the α,β-unsaturated ketone framework characteristic of chalcones through an aldol-type condensation followed by dehydration.

Reaction Conditions

Parameter Typical Condition
Reactants 4-(dimethylamino)benzaldehyde and 4-nitroacetophenone
Base Catalyst Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent Ethanol or methanol
Temperature Reflux (~78°C for ethanol)
Reaction Time 2–12 hours, depending on scale and stirring
Work-up Filtration of precipitate, washing with water, recrystallization

The reaction is initiated by mixing equimolar amounts of the aldehyde and ketone in ethanol, followed by the gradual addition of a 10% aqueous base solution under stirring until turbidity indicates product formation. Stirring is continued until the solid chalcone precipitates fully. The product is then isolated by filtration and purified by recrystallization.

Yield and Purity

  • Typical yields range from 60% to 98%, with variations depending on reaction time, base concentration, and solvent purity.
  • Purity is confirmed by melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
  • For example, a yield of 63% was reported for a similar chalcone derivative under comparable conditions with a melting point of 90°C.

Alternative Synthetic Approaches

Use of Boron Trifluoride Diethyl Etherate

An alternative method involves the reaction of precursors in the presence of boron trifluoride diethyl etherate as a Lewis acid catalyst in toluene at elevated temperature (110°C) for 24 hours. This method has been reported to achieve high yields (up to 98%) and may offer advantages in selectivity and reaction rate, especially for sensitive substrates.

Parameter Condition
Catalyst Boron trifluoride diethyl etherate
Solvent Toluene
Temperature 110°C
Reaction Time 24 hours
Yield Up to 98%

This method is less common but valuable when base-sensitive groups are present or when higher purity is required.

Industrial and Scale-Up Considerations

  • Industrial synthesis typically employs the Claisen-Schmidt condensation due to its simplicity and cost-effectiveness.
  • Optimization includes the use of continuous flow reactors to improve heat transfer and reaction control.
  • Automated systems can maintain consistent base concentration and temperature, enhancing yield and purity.
  • Solvent recycling and waste minimization are also critical factors in large-scale production.

Comparative Data Table of Preparation Methods

Method Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Claisen-Schmidt Condensation NaOH or KOH (10% aqueous) Ethanol/Methanol Reflux (~78°C) 2–12 hours 60–98 Most common, simple, cost-effective
Lewis Acid Catalysis Boron trifluoride diethyl etherate Toluene 110°C 24 hours Up to 98 High yield, suitable for sensitive substrates
Continuous Flow (Industrial) NaOH/KOH Ethanol Controlled reflux Continuous Optimized Enhanced scalability and efficiency

Research Findings and Spectroscopic Confirmation

  • The synthesized compound is typically confirmed by IR spectroscopy showing characteristic bands for C=O (~1660–1673 cm^-1), C=C, and aromatic C-H stretching (~3030 cm^-1).
  • ^1H NMR spectra display signals consistent with aromatic protons, vinyl protons of the α,β-unsaturated system, and the dimethylamino methyl groups.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 220.22 g/mol.
  • Elemental analysis further supports the compound's purity and correct stoichiometry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, and how is the E-configuration confirmed?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation, where 4-nitroacetophenone reacts with 4-dimethylaminobenzaldehyde in ethanol under basic conditions (e.g., 20% KOH). The reaction is stirred for 4–6 hours at room temperature, followed by recrystallization from ethanol to obtain pure crystals .
  • E-configuration confirmation : X-ray diffraction (XRD) analysis confirms the trans (E) geometry of the α,β-unsaturated ketone system. The C=C bond length typically ranges between 1.33–1.37 Å, consistent with conjugated enones .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • FT-IR : The carbonyl (C=O) stretch appears at ~1650–1680 cm⁻¹, while the conjugated C=C bond shows absorption near 1590–1620 cm⁻¹. The nitro group (NO₂) exhibits asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively .
  • NMR : In 1^1H NMR, the vinyl proton (H-β) resonates as a doublet at δ 7.8–8.2 ppm (J = 15–16 Hz), characteristic of trans-configuration. The dimethylamino group protons appear as a singlet at δ 3.0–3.1 ppm .
  • UV-Vis : Strong absorption bands at ~300–400 nm (π→π* transitions) and ~400–450 nm (n→π* transitions) are observed due to the extended conjugation .

Q. What structural features influence the compound's stability and reactivity in solution?

  • Planarity : The enone system and aromatic rings adopt a nearly planar conformation, enhancing resonance stabilization.
  • Intermolecular interactions : Hydrogen bonding between the carbonyl oxygen and adjacent protons (e.g., from hydroxyl or amino groups in derivatives) improves crystalline packing and thermal stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectral data?

  • Approach : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare computed vibrational frequencies (scaled by 0.961–0.967) with experimental FT-IR/Raman data to identify outliers. For NMR, gauge-including atomic orbital (GIAO) methods predict chemical shifts, with deviations >0.5 ppm indicating potential conformational flexibility or solvent effects .
  • Case study : In a derivative, DFT revealed that intramolecular hydrogen bonding (e.g., C=O⋯H–N) reduces electron density on the carbonyl group, shifting its IR stretch by ~20 cm⁻¹ compared to non-hydrogen-bonded analogs .

Q. What factors contribute to contradictory reports on the compound's biological activity (e.g., antimicrobial efficacy)?

  • Key variables :

  • Substituent effects : Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, increasing reactivity with microbial enzymes, while electron-donating groups (e.g., dimethylamino) may reduce potency .
  • Assay conditions : Variations in microbial strain susceptibility, solvent (DMSO vs. aqueous media), and concentration gradients (MIC values ranging 25–100 µg/mL) explain discrepancies .
    • Validation : Cross-testing against standardized strains (e.g., S. aureus ATCC 25923) and using broth microdilution methods improve reproducibility .

Q. How do solvent polarity and reaction temperature impact the yield and purity of the synthesized compound?

  • Solvent effects : Ethanol (ε = 24.3) provides moderate polarity for Claisen-Schmidt condensation, balancing reactant solubility and enolate formation. Polar aprotic solvents (e.g., DMF) may accelerate reaction but complicate purification .
  • Temperature optimization : Reactions at 25°C yield 65–70% product, while heating to 50°C increases yield to ~85% but risks side reactions (e.g., over-oxidation). Controlled cooling during crystallization minimizes impurities .

Q. What strategies enhance the compound's nonlinear optical (NLO) properties for optoelectronic applications?

  • Design principles :

  • Donor-acceptor groups : The dimethylamino (electron donor) and nitro (electron acceptor) groups create a charge-transfer axis, increasing hyperpolarizability (β). Theoretical β values for derivatives range 50–100 × 10⁻³⁰ esu .
  • Crystallographic alignment : Non-centrosymmetric crystal packing (e.g., P2₁ space group) is critical for second-harmonic generation (SHG). XRD confirms such arrangements in analogs .

Q. How can researchers address inconsistencies in crystallographic data interpretation (e.g., bond angles vs. DFT predictions)?

  • Validation steps :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) to explain deviations in experimental vs. computed bond angles.
  • Multipole refinement : Use software like SHELXL to model electron density distributions, resolving ambiguities in XRD data .

Methodological Resources

  • Synthesis protocols : Refer to Claisen-Schmidt condensation in ethanol-KOH .
  • Computational tools : Gaussian 09 for DFT, CrystalExplorer for Hirshfeld analysis .
  • Biological assays : Broth microdilution for antimicrobial testing .

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